The sodium proline cotransporter in Escherichia coli is a vital protein that facilitates the transport of proline across the bacterial membrane, utilizing a sodium ion gradient. This transporter, known as PutP, plays a crucial role in proline accumulation, particularly under osmotic stress conditions, and is classified as a member of the solute/sodium symporter family. Proline serves not only as an osmoprotectant but also as a key player in various metabolic processes within the bacterial cell.
The sodium proline cotransporter is primarily sourced from Escherichia coli K-12 strains. It is classified under the solute/sodium symporter family (TC 2.A.21), specifically categorized as a member of the SLC5 family. This family encompasses integral membrane proteins that couple the transport of solutes with sodium ions, leveraging the electrochemical gradient established by sodium ions to facilitate the uptake of proline against its concentration gradient .
The synthesis of the sodium proline cotransporter typically involves recombinant DNA technology, where the gene encoding PutP is cloned into expression vectors suitable for E. coli or other host systems. The expression is often optimized using various promoters to enhance protein yield. Following expression, purification techniques such as affinity chromatography are employed to isolate PutP from cellular membranes. This process may include solubilization with detergents to maintain protein functionality during purification .
The molecular structure of the sodium proline cotransporter reveals a complex arrangement of transmembrane domains that facilitate substrate binding and transport. Structural studies indicate that PutP consists of multiple transmembrane helices arranged in a manner that creates a central binding pocket for proline and sodium ions. The transporter operates through conformational changes that allow for substrate release into the cytoplasm after binding .
The primary reaction catalyzed by the sodium proline cotransporter involves the symport of one molecule of proline along with one or two sodium ions into the cell. The general reaction can be represented as:
This reaction is driven by the inwardly directed sodium gradient, which is maintained by the activity of sodium-potassium ATPase pumps in bacterial membranes .
The mechanism by which the sodium proline cotransporter operates involves several key steps:
This mechanism ensures efficient uptake of proline even when external concentrations are low, making it essential for bacterial survival under nutrient-limited conditions.
These properties underscore its role in osmoregulation and metabolic adaptability in Escherichia coli.
The study of the sodium proline cotransporter has significant implications in various scientific fields:
Research on this transporter can lead to advancements in biotechnology applications, including developing probiotics or engineering bacteria for specific metabolic functions .
Early hydropathy profiling of E. coli PutP proposed a 12-transmembrane helix (TM) model. However, gene fusion experiments using PutP-alkaline phosphatase (PhoA) and PutP-β-galactosidase (LacZ) hybrids, combined with cysteine accessibility mapping, revealed inconsistencies in the N-terminal topology. Cys residues introduced near the N-terminus (e.g., Ile-3→Cys, Thr-5→Cys) or within putative TM-II (Ser-71→Cys, Glu-75→Cys) were accessible to membrane-impermeant thiol reagents in intact cells, indicating periplasmic exposure. In contrast, C-terminal residues (e.g., Ser-502→Cys) reacted only with membrane-permeant reagents, confirming cytoplasmic orientation. This led to a revised 13-TM model, where an additional helix (formed by residues in the putative periplasmic loop pL2) positions the N-terminus extracellularly and the C-terminus cytoplasmically [1] [5]. Site-specific proteolysis by endoproteinase AspN further validated this topology, cleaving at Asp-33 (cytoplasmic) and other cytoplasmic sites [5].
Table 1: Experimental Evidence for PutP Topology
Method | Key Findings | Topology Conclusion |
---|---|---|
Hydropathy Profiling | Initial prediction of 12 TMs | 12-TM model |
PutP-PhoA/PutP-LacZ Fusions | Reciprocal activity in TMs III-XII; ambiguity in TMs I-II | Inconclusive for N-terminus |
Cys Accessibility | N-terminal Cys labels accessible extracellularly; C-terminal Cys cytoplasmic | 13-TM model |
Site-Specific Proteolysis | Cleavage at Asp-33 (cytoplasmic), Asp-112 (cytoplasmic) | 13-TM model |
The 13-TM architecture definitively places the N-terminus on the periplasmic side and the C-terminus in the cytoplasm—a hallmark of the Na⁺/solute cotransporter family (SSS/SLC5). This topology optimizes ion-gradient-driven proline uptake from the periplasm and release into the cytoplasm, aligning with the alternating access mechanism [1] [4] [5].
Asp55 (TM II) is essential for Na⁺ coupling in PutP. Mutagenesis studies show that D55A abolishes transport, while D55E partially restores function. Asp55 directly coordinates Na⁺ via its carboxylate group, stabilizing the outward-facing conformation necessary for substrate binding. This residue resides in a conserved "Na2 site" shared among LeuT-fold transporters, where it forms part of a trigonal bipyramidal coordination sphere involving main-chain carbonyls of TM-I and side chains of TM-VIII [1] [7] [4].
Proline binding occurs at the interface of TMs I, III, VI, and X. Cys344 (TM X) is critical; its modification disrupts proline binding. The substrate pocket features hydrophilic residues (e.g., Tyr40, Trp248, Asn245) that form hydrogen bonds with proline’s carboxyl group, while hydrophobic residues (e.g., Phe349) interact with its pyrrolidine ring. This dual recognition ensures high specificity (KM = 2 μM) [2] [7].
Residues in TM-II modulate Na⁺-binding kinetics:
Table 2: Functional Impact of Key PutP Mutations
Residue | Role | Mutation Effect | Transport Kinetics |
---|---|---|---|
Asp55 | Na⁺ coordination | D55A: Loss of function; D55E: Partial activity | KMNa⁺ ↑ |
Cys344 | Proline binding | Chemical modification blocks proline uptake | KMPro ↑ |
Arg40 | Asp55 stabilization | R40A: Reduced Na⁺ affinity | Vmax ↓ |
Ser50 | TM-II flexibility | S50A: Altered Na⁺ coupling | KMNa⁺ ↑ |
PutP belongs to the LeuT-fold superfamily (APC superfamily), characterized by a core of 10 transmembrane helices (TMs 1–5 and 6–10) arranged as inverted repeats. This architecture creates a central substrate-binding site occluded from both membrane sides during transport. The conserved Na2 site (with Asp55 in PutP) locks the transporter in an outward-open state, enabling substrate recruitment against concentration gradients [10] [4]. Structural dynamics involve rigid-body movements of helical bundles:
Feature | PutP (E. coli) | Human SGLT1 | Human NIS |
---|---|---|---|
Helix Topology | 13 TMs | 14 TMs (added C-terminal helices) | 13 TMs |
Na⁺:Substrate | 1:1 | 2:1 (glucose) | 2:1 (iodide) |
Na⁺ Site | Na2 (Asp55) | Na2 (Asn78) | Na2 (Gln133) |
Key Substrate Residues | Cys344, Tyr40 | Gln457 (galactose) | Tyr351 (iodide) |
Regulatory Domains | None | Extensive glycosylation | Phosphorylation sites |
Despite differing substrates, all three transporters share:
The structural and mechanistic insights into PutP underscore its role as a paradigm for ion-coupled symporters, informing therapeutic targeting of human SLC5 transporters.
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